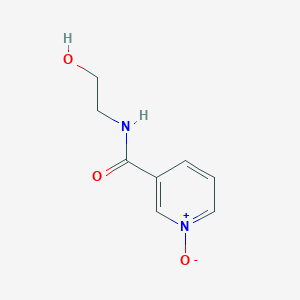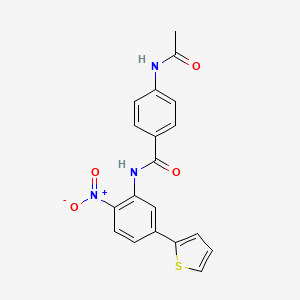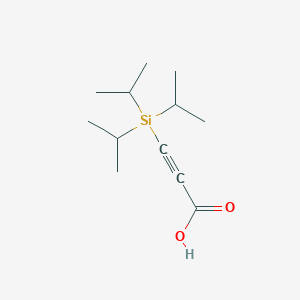
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a hydroxyethyl group attached to the nitrogen atom of the carboxamide.
Méthodes De Préparation
The synthesis of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves several steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol in the presence of an oxidizing agent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide can be compared with other similar compounds such as:
3-Pyridinecarboxamide: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the 1-oxide group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
67720-36-9 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c11-5-3-9-8(12)7-2-1-4-10(13)6-7/h1-2,4,6,11H,3,5H2,(H,9,12) |
Clé InChI |
XNMOCFYXCLWDNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[N+](=C1)[O-])C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)











